3-(2-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[2,1-f]purine structure, followed by the introduction of the fluorobenzyl and hydroxyphenyl groups. Common reagents used in these reactions include various halogenated compounds, catalysts, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the imidazo[2,1-f]purine core.
Substitution: Halogenated reagents can be used to introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenated compounds like bromine or chlorine. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-(2-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxybenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 3-(2-chlorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Uniqueness
Compared to similar compounds, 3-(2-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibits unique properties due to the presence of the fluorobenzyl group. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C23H20FN5O3 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-(3-hydroxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H20FN5O3/c1-13-14(2)29-19-20(25-22(29)28(13)16-8-6-9-17(30)11-16)26(3)23(32)27(21(19)31)12-15-7-4-5-10-18(15)24/h4-11,30H,12H2,1-3H3 |
InChI Key |
LERKESWJRGWNQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)O)N(C(=O)N(C3=O)CC5=CC=CC=C5F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.